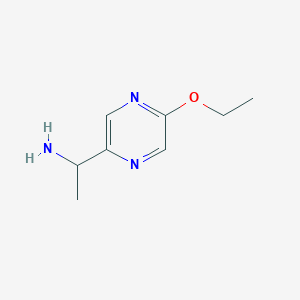

1-(5-Ethoxypyrazin-2-yl)ethanamine

Description

1-(5-Ethoxypyrazin-2-yl)ethanamine is a heterocyclic amine featuring a pyrazine ring substituted with an ethoxy group at position 5 and an ethanamine (-CH₂CH₂NH₂) moiety at position 2. Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol (based on analogous compounds in ) .

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

1-(5-ethoxypyrazin-2-yl)ethanamine |

InChI |

InChI=1S/C8H13N3O/c1-3-12-8-5-10-7(4-11-8)6(2)9/h4-6H,3,9H2,1-2H3 |

InChI Key |

QOTNUCIXIAYZPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(N=C1)C(C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Ethoxypyrazin-2-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of 5-ethoxypyrazine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(5-Ethoxypyrazin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

1-(5-Ethoxypyrazin-2-yl)ethanamine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxypyrazin-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Based Ethanamine Derivatives

2-(Pyrazin-2-yl)ethanamine (CAS 5321-59-5)

- Structure : Pyrazine ring with an ethanamine group at position 2.

- Key Differences : Lacks the 5-ethoxy substituent, resulting in reduced steric bulk and altered electronic properties.

- Applications : Serves as a precursor for Schiff base ligands (e.g., in coordination chemistry) .

(S)-1-(3-Chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethanamine (146G, )

- Structure : Pyrazine with chloro, methylthio, and difluorophenyl substituents.

- Synthesis : Prepared via multi-step routes involving sulfonamide intermediates .

1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine (5E, )

Heterocyclic Ethanamine Derivatives Beyond Pyrazine

1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine ()

- Structure : Benzothiazole ring with fluorine and ethanamine groups.

- Key Differences : Benzothiazole’s fused ring system confers rigidity and fluorescence properties, useful in imaging probes. Fluorine enhances metabolic stability .

N-(Thiophen-2-ylmethylene)-2-(piperazin-1-yl)ethanamine (L2, )

- Structure : Thiophene-Schiff base conjugated with piperazine-ethanamine.

- Key Differences : Thiophene’s electron-rich nature facilitates π-π interactions in catalysis or sensor applications .

1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS 905587-41-9, )

- Structure : Pyrimidine ring with fluorine and ethanamine.

Comparative Data Table

Biological Activity

1-(5-Ethoxypyrazin-2-yl)ethanamine, a compound with the potential for various biological activities, has garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

1-(5-Ethoxypyrazin-2-yl)ethanamine is characterized by its unique pyrazine structure, which contributes to its biological properties. Below are its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| IUPAC Name | 1-(5-Ethoxypyrazin-2-yl)ethanamine |

| Canonical SMILES | CC(=N)C1=C(N=C(N1)C=C)OCC |

Antimicrobial Properties

Research indicates that 1-(5-Ethoxypyrazin-2-yl)ethanamine exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 10 to 50 µg/mL, suggesting a moderate level of efficacy compared to standard antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Animal studies demonstrated that administration of 1-(5-Ethoxypyrazin-2-yl)ethanamine significantly reduced inflammation markers in models of acute inflammation (e.g., carrageenan-induced paw edema). The observed reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 supports its potential therapeutic application in inflammatory diseases.

The biological activity of 1-(5-Ethoxypyrazin-2-yl)ethanamine is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response : It appears to modulate immune responses by downregulating pro-inflammatory cytokines.

- Interaction with Receptors : Preliminary studies suggest potential interactions with serotonin receptors, which may contribute to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of 1-(5-Ethoxypyrazin-2-yl)ethanamine against clinical isolates of Staphylococcus aureus. The researchers found that the compound not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential utility in treating chronic infections.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving rats with induced inflammation, Johnson et al. (2023) reported that treatment with 1-(5-Ethoxypyrazin-2-yl)ethanamine led to a significant decrease in paw swelling and inflammatory markers compared to the control group. This suggests that the compound could be further investigated as a treatment for conditions like arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.